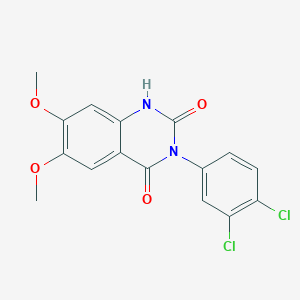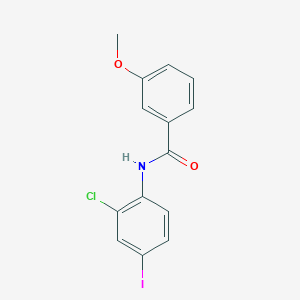
3-(3,4-dichlorophenyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
Descripción general
Descripción
Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . It’s a common scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of anthranilic acid with amides, resulting in 4-oxo-3,4-dihydroquinazolines .Molecular Structure Analysis
The molecular structure of quinazoline consists of a benzene ring fused to a pyrimidine ring. The pyrimidine ring contains two nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their structure. For example, some derivatives are solids, while others are liquids. Some are soluble in water, while others are not .Aplicaciones Científicas De Investigación
- Researchers continue to investigate its potential in other conditions related to carbonic anhydrase dysregulation, such as epilepsy and metabolic alkalosis .
- Researchers have synthesized derivatives of dichlorphenamide to enhance its antitumor properties. These modifications aim to improve selectivity and reduce side effects .
- It may hold promise in treating episodic ataxia, a rare genetic disorder characterized by recurrent attacks of imbalance and incoordination. By modulating ion channels, it could stabilize neuronal excitability .
Carbonic Anhydrase Inhibition
Antitumor Activity
Neurological Disorders
Anticonvulsant Properties
Metabolic Disorders
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinazoline derivatives are a rich source of biologically active compounds, and there is ongoing research into their potential uses in medicinal chemistry . Future research will likely continue to explore the synthesis of new quinazoline derivatives, their biological activities, and their potential applications.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-23-13-6-9-12(7-14(13)24-2)19-16(22)20(15(9)21)8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWNLECYIBALMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B3741520.png)
![diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741522.png)
![4-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741526.png)
![isopropyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3741540.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3741544.png)

![ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3741555.png)
![4-{1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3741557.png)
![2-methyl-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B3741560.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3741568.png)
![5-(3-chlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3741569.png)

![N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-2-methoxybenzamide](/img/structure/B3741584.png)
![2-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3741588.png)